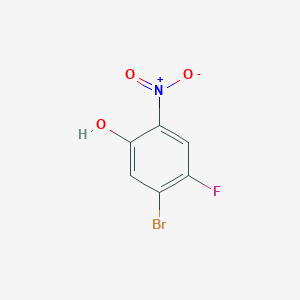

5-Bromo-4-fluoro-2-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-fluoro-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSFWISANLBRRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Identifying a Key Pharmaceutical Building Block

An In-depth Technical Guide to 5-Bromo-4-fluoro-2-nitrophenol (CAS No. 944805-22-5)

For Researchers, Scientists, and Drug Development Professionals

This compound, registered under CAS number 944805-22-5, is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug discovery.[1][2] Its strategic arrangement of a hydroxyl group, a nitro group, and two different halogen atoms (bromo and fluoro) on a benzene ring makes it a versatile and valuable intermediate for the synthesis of complex heterocyclic molecules. The presence of fluorine is a well-established strategy to enhance key drug-like properties, such as metabolic stability and binding affinity, while the nitro, hydroxyl, and bromo functionalities serve as reactive handles for a variety of synthetic transformations. This guide provides a comprehensive overview of its synthesis, properties, and critical applications, with a focus on its role in the development of targeted therapeutics like protein kinase inhibitors.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and safety requirements is fundamental for its effective and safe use in a laboratory setting.

Chemical and Physical Properties

The properties of this compound are summarized in the table below. These data are essential for planning reactions, purification, and storage.

| Property | Value | Source |

| CAS Number | 944805-22-5 | [1] |

| Molecular Formula | C₆H₃BrFNO₃ | [1] |

| Molecular Weight | 236.00 g/mol | [1] |

| Appearance | Solid (typically light yellow to white powder) | [1][3] |

| Purity | Typically ≥97% | [1] |

| Boiling Point | 277.2 ± 35.0 °C (Predicted) | ChemicalBook |

| Density | 1.965 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 5.75 ± 0.27 (Predicted) | ChemicalBook |

| Storage | Room temperature, under inert atmosphere (e.g., nitrogen) | [1] |

| InChI Key | RYSFWISANLBRRZ-UHFFFAOYSA-N | [1] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory, preferably within a fume hood.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H410 (Very toxic to aquatic life with long-lasting effects).[1]

-

Signal Word: Danger.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.

-

Handling Precautions: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid release to the environment.[1]

-

Incompatible Materials: Strong oxidizing agents and strong bases.

Synthesis and Manufacturing

The synthesis of this compound is a critical process for its availability in research and development. A documented method involves a nucleophilic aromatic substitution reaction on a highly fluorinated precursor.

Synthetic Pathway Overview

A key synthesis is detailed in patent WO2007084391A2, which uses 4-bromo-2,5-difluoronitrobenzene as the starting material.[4] The core of this synthesis is the selective displacement of one fluorine atom by a hydroxyl group.

Caption: Synthetic route to this compound.

Detailed Synthesis Protocol (Based on Patent Literature)

This protocol is adapted from the procedure described for the synthesis of this compound.[4]

-

Reaction Setup: To a solution of 4-bromo-2,5-difluoronitrobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a 2 M solution of sodium trimethylsilanolate in THF (3.0 eq) dropwise.

-

Reaction Execution: Upon addition, a suspension typically forms. Heat the reaction mixture to reflux.

-

Monitoring: Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or LC-MS) until the starting material is consumed. The patent notes a reaction time of 27 hours.[4]

-

Workup: Cool the mixture to room temperature and concentrate it under reduced pressure to remove the THF.

-

Acidification: Add water to the residue and carefully acidify the solution with an appropriate acid (e.g., 1N HCl) to precipitate the phenol product.

-

Isolation and Purification: Collect the solid product by filtration, wash it with cold water, and dry it under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system if required.

Application in Drug Discovery: A Precursor to Kinase Inhibitors

The true value of this compound is realized in its application as a strategic intermediate. Its multifunctional nature allows for sequential, site-selective modifications, making it an ideal starting point for building complex molecular scaffolds.

Role in the Synthesis of Protein Kinase B (PKB/Akt) Inhibitors

Patent WO2007084391A2 explicitly utilizes this compound as a key intermediate in the synthesis of novel thiazole compounds designed as inhibitors of Protein Kinase B (PKB, also known as Akt).[4] PKB is a critical node in cell signaling pathways that regulate cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a high-value target for therapeutic intervention.

The synthetic utility of the intermediate is demonstrated in the subsequent transformations it undergoes:

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amine (aniline). This is a pivotal step, as the resulting amino group is a key nucleophile for subsequent ring-forming or coupling reactions.

-

Functionalization of the Phenolic Hydroxyl: The -OH group can be alkylated or used as a directing group.

-

Cross-Coupling Reactions: The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aromatic or heterocyclic fragments to build molecular complexity.

Caption: Synthetic utility in kinase inhibitor development.

Key Experimental Protocols

The following protocols are representative of the key transformations involving this compound and are based on well-established chemical methodologies.

Protocol 1: Catalytic Reduction of the Nitro Group

This protocol describes the conversion of the nitro group to a primary amine, a common and critical step in utilizing this intermediate. Catalytic hydrogenation is often preferred for its clean conversion and high yields.

-

Materials:

-

This compound (1.0 eq)

-

Palladium on carbon (10% Pd/C, ~5-10 mol%)

-

Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

-

Hydrogen source (H₂ gas balloon or hydrogenation apparatus)

-

Inert filtering aid (e.g., Celite®)

-

-

Procedure:

-

Preparation: In a round-bottom flask or hydrogenation vessel, dissolve this compound in the chosen solvent.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Securely seal the vessel, evacuate the air, and backfill with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., via a balloon or at a set pressure on a Parr hydrogenator).

-

Reaction: Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, more polar spot (the aniline product) indicates completion.

-

Workup: Once complete, carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with a small amount of the solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-4-bromo-3-fluorophenol, which can be used directly or purified further by crystallization or column chromatography.

-

Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of this compound is crucial. A reversed-phase HPLC method is a standard approach for quality control analysis.

-

Instrumentation & Conditions (Representative):

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic modifier. For example, Acetonitrile and 50 mM Acetate Buffer (pH 5.0).

-

Elution Profile: Start with a suitable ratio (e.g., 80:20 Buffer:Acetonitrile) and adjust as needed for optimal separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at an appropriate wavelength (e.g., 290 nm, determined by UV scan).

-

Injection Volume: 10-20 µL.

-

Internal Standard (Optional): A structurally similar but chromatographically distinct compound (e.g., 2-chlorophenol) can be used for precise quantification.

-

-

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.

-

Analysis: Inject the samples onto the equilibrated HPLC system.

-

Data Interpretation: The purity is determined by the relative area of the main peak compared to the total area of all observed peaks. The identity can be confirmed by comparing the retention time to a certified reference standard.

-

Conclusion

This compound (CAS: 944805-22-5) is more than a catalog chemical; it is a purpose-built intermediate for modern drug discovery. Its precisely arranged functional groups provide a logical and efficient entry point for the synthesis of complex, biologically active molecules. As demonstrated by its documented use in the development of PKB kinase inhibitors, this compound provides medicinal chemists with a reliable scaffold for generating novel therapeutics. The robust methodologies for its synthesis and subsequent transformation underscore its practical value in research and development pipelines aimed at addressing critical diseases like cancer.

References

- Title: Thiazole compounds as protein kinase b (pkb) inhibitors. Source: Google Patents (WO2007084391A2).

- Title: Benzofuran compounds and their medical uses. Source: Google Patents (CN117105916A).

-

Title: Chemical Synthesis Solutions: Utilizing 2-Bromo-4-fluoro-5-nitrophenol. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: The preparation method of 5-fluoro-2-nitrophenol. Source: Patsnap. URL: [Link]

- Title: Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof. Source: Google Patents (CN103724206A).

- Title: Process for preparing 2-amino-5-nitrophenol derivatives. Source: Google Patents (US4743595A).

-

Title: Improved process for the preparation of 4-Amino-3-fluorophenol. Source: Technical Disclosure Commons. URL: [Link]

Sources

- 1. This compound | 944805-22-5 [sigmaaldrich.com]

- 2. 944805-22-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound, CasNo.944805-22-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 4. WO2007084391A2 - Thiazole compounds as protein kinase b ( pkb) inhibitors - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 5-Bromo-4-fluoro-2-nitrophenol (CAS: 944805-22-5) for Advanced Research Applications

Executive Summary: 5-Bromo-4-fluoro-2-nitrophenol is a strategically functionalized aromatic compound that serves as a high-value building block in modern organic synthesis. Its unique substitution pattern, featuring four distinct functional groups—a hydroxyl (phenol), a nitro group, a bromine atom, and a fluorine atom—offers multiple vectors for chemical modification. This guide provides an in-depth analysis of its molecular characteristics, a representative synthesis protocol, its applications in drug discovery and other fields, and essential safety protocols. This document is intended for researchers, medicinal chemists, and process development scientists who require a versatile intermediate for constructing complex molecular architectures.

Molecular Profile and Physicochemical Properties

Chemical Identity

This compound is a substituted nitrophenol derivative. The precise arrangement of its functional groups dictates its reactivity and utility in synthetic chemistry.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 944805-22-5[1][2][3][4] |

| Molecular Formula | C₆H₃BrFNO₃[1][5][6] |

| Synonyms | This compound[6] |

Molecular Weight

The molecular weight of a compound is a fundamental property, critical for stoichiometric calculations in synthesis.

| Property | Value | Source |

| Molecular Weight | 236.00 g/mol | [1][2][3] |

| Exact Mass | 234.92803 Da | [5] |

Physicochemical Data

The physical properties of this compound are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Observation | References |

| Appearance | Solid, typically a white or brown powder. | [7][8] |

| Purity | Commercially available in purities of 97% to 99%. | [2][6][8] |

| Storage | Store at room temperature under an inert atmosphere, sealed to prevent degradation. | [1][6][8] |

| Boiling Point (Predicted) | 302.4°C at 760 mmHg (Data for isomer 2-Bromo-4-fluoro-5-nitrophenol). | [9][10] |

| Melting Point (Predicted) | 124-127°C (Data for isomer 2-Bromo-4-fluoro-5-nitrophenol). | [9] |

The Strategic Importance in Synthetic Chemistry

The utility of this compound stems from the distinct reactivity of its four functional groups, which can be addressed selectively.

-

Fluorine Atom: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance key drug properties.[11][12] It can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electronic interactions, and modulate pKa and lipophilicity, thereby improving the overall pharmacokinetic profile of a drug candidate.[11]

-

Nitro Group: The nitro group is a powerful synthetic handle. It is strongly electron-withdrawing, activating the aromatic ring for certain reactions. Critically, it can be readily reduced to an aniline derivative (amino group), which opens up a vast array of subsequent chemical transformations, including amide bond formation, diazotization, and reductive amination.[11]

-

Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be easily removed, allowing for facile O-alkylation or O-acylation to form ethers and esters, respectively.[11] This provides a straightforward method for linking the core scaffold to other molecular fragments.

-

Bromine Atom: The bromine atom is an excellent leaving group in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of diverse substituents at this position.

Representative Synthesis Protocol

While multiple synthetic routes may exist, a common and logical approach to synthesizing substituted nitrophenols is through the electrophilic nitration of a corresponding phenol precursor.

Retrosynthetic Analysis & Mechanistic Rationale

The target molecule can be disconnected via the C-NO₂ bond, pointing to 4-bromo-3-fluorophenol as a plausible precursor. In electrophilic aromatic substitution, the hydroxyl group is a strongly activating, ortho-, para- directing group. The fluorine atom is deactivating but also ortho-, para- directing. The position ortho to the powerful hydroxyl group is the most activated site for nitration, leading to the desired 2-nitro product. The reaction is performed at low temperatures to control the strong exothermicity of nitration and to minimize the formation of undesired isomers or oxidation byproducts.

Experimental Workflow

Objective: To synthesize this compound via electrophilic nitration.

Materials & Reagents:

-

4-Bromo-3-fluorophenol (precursor)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)[13]

-

Ice bath

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Precursor Dissolution: Dissolve the 4-bromo-3-fluorophenol precursor in a suitable organic solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5°C. This step is critical to control the reaction rate and selectivity.

-

Preparation of Nitrating Agent: In a separate, cooled vessel, slowly add concentrated nitric acid to concentrated sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile.

-

Dropwise Addition: Add the cold nitrating mixture dropwise to the stirred solution of the precursor over 30-60 minutes, ensuring the internal temperature does not rise above 10°C.[13]

-

Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 40-80°C, depending on the substrate's reactivity) for a specified time until analysis (e.g., by TLC or LC-MS) shows consumption of the starting material.[13]

-

Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the crude product.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove residual acids.

-

Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or column chromatography to obtain the final this compound.

Synthesis Workflow Diagram

Caption: A typical workflow for the synthesis of this compound.

Key Applications in Research and Development

The compound is primarily used as a versatile intermediate for the synthesis of more complex molecules across various industries.

-

Pharmaceutical Intermediates: This is the most prominent application. The compound serves as a foundational scaffold for building novel Active Pharmaceutical Ingredients (APIs).[11][14] Its multifunctional nature is ideal for generating libraries of related compounds in lead optimization campaigns, particularly in the development of kinase inhibitors, antivirals, and other targeted therapies.

-

Agrochemicals: Related nitrophenol derivatives have established utility in the synthesis of herbicides, fungicides, and pesticides.[12] A patent for a structural isomer, 2-bromo-4-fluoro-6-nitrophenol, highlights its potential for broad-spectrum agricultural bactericidal activity and as a weed inhibitor.[13]

-

Material Science: The chromophoric properties of the nitrophenol system make it a candidate for developing specialty dyes and pigments.[12] Further functionalization could lead to advanced materials with unique optical or electronic properties.

Application Diversification Diagram

Caption: Diversification pathways from the core scaffold to various applications.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards.

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.

| Hazard Class | GHS Code | Description | References |

| Acute Oral Toxicity | H301 / H302 | Toxic or harmful if swallowed. | [5][7] |

| Skin Irritation | H315 | Causes skin irritation. | [5][15] |

| Eye Irritation | H319 | Causes serious eye irritation. | [5][15] |

| Respiratory Irritation | H335 | May cause respiratory irritation. | [5][15] |

| Aquatic Hazard | H401 / H410 | Toxic or very toxic to aquatic life. | [6][7] |

Recommended Handling Procedures

-

Engineering Controls: Use only under a chemical fume hood to minimize inhalation exposure. Ensure eyewash stations and safety showers are readily accessible.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[15]

-

Handling Practices: Avoid dust formation and dispersal.[7] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[15]

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7] Store under an inert atmosphere to maintain purity.[1][6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the material to enter surface water or sewer systems.[7]

Conclusion

This compound is more than a simple chemical; it is a sophisticated tool for molecular engineering. Its calculated molecular weight of 236.00 g/mol is just the beginning of its story.[1][2][3] The strategic placement of fluorine, bromine, a nitro group, and a phenol provides a rich chemical canvas for researchers in drug discovery, agrochemicals, and material science. By understanding its properties, synthesis, and reactivity, scientists can leverage this versatile building block to construct novel molecules with enhanced function and purpose.

References

-

Pharmaffiliates. 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. [Link]

-

PubChem. 2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Modern Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-2-nitrophenol: A Versatile Pharmaceutical Intermediate for Advanced Organic Synthesis. [Link]

-

LookChem. This compound CAS NO.944805-22-5. [Link]

- Google Patents. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

- Google Patents.

Sources

- 1. 944805-22-5|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound CAS#: 944805-22-5 [m.chemicalbook.com]

- 5. 2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 944805-22-5 [sigmaaldrich.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. This compound, CasNo.944805-22-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 12. nbinno.com [nbinno.com]

- 13. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

- 14. nbinno.com [nbinno.com]

- 15. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physical Properties of 5-Bromo-4-fluoro-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a detailed overview of the physical properties of 5-Bromo-4-fluoro-2-nitrophenol (CAS No. 944805-22-5), a key intermediate in pharmaceutical and agrochemical research. This document moves beyond a simple recitation of data points, offering insights into the experimental methodologies used to determine these properties and the underlying chemical principles that govern them. The strategic placement of bromo, fluoro, and nitro functionalities on the phenol scaffold creates a molecule with unique electronic and steric characteristics, making a thorough understanding of its physical properties essential for its effective application in complex synthetic pathways.

Core Molecular and Physical Characteristics

This compound is a polysubstituted aromatic compound with the molecular formula C₆H₃BrFNO₃. Its structure presents a fascinating interplay of electron-withdrawing groups (nitro and halogens) and an electron-donating hydroxyl group, all of which significantly influence its physical and chemical behavior.

Structural and Molecular Data

| Property | Value | Source |

| CAS Number | 944805-22-5 | [1][2] |

| Molecular Formula | C₆H₃BrFNO₃ | [1] |

| Molecular Weight | 236.00 g/mol | [3] |

| Appearance | Light yellow to yellow solid | [1] |

| Purity | Typically ≥97% | |

| InChI | 1S/C6H3BrFNO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H | [1] |

| InChIKey | RYSFWISANLBRRZ-UHFFFAOYSA-N | [1] |

| SMILES | O=N(=O)c1cc(F)c(Br)cc1O | [1] |

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Boiling Point | 277.2 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.965 ± 0.06 g/cm³ | [1] |

| pKa | 5.75 ± 0.27 | [1] |

The predicted pKa of 5.75 suggests that this compound is a moderately acidic compound, a characteristic feature of nitrophenols. The presence of multiple electron-withdrawing groups (nitro, bromo, and fluoro) enhances the acidity of the phenolic hydroxyl group by stabilizing the corresponding phenoxide anion through inductive and resonance effects.

Thermal Properties: Melting and Boiling Points

The melting and boiling points are critical parameters that provide insights into the purity of a compound and the strength of its intermolecular forces. For this compound, a solid at room temperature, these properties are influenced by hydrogen bonding from the hydroxyl group, dipole-dipole interactions from the nitro and carbon-halogen bonds, and van der Waals forces.

While experimental values for the target compound are not available, data for its isomers, 2-Bromo-4-fluoro-5-nitrophenol (CAS 84478-87-5) and 4-Bromo-5-fluoro-2-nitrophenol (CAS 1016234-87-9), offer a valuable comparative reference.

| Compound | Melting Point (°C) | Boiling Point (°C) | Source |

| 2-Bromo-4-fluoro-5-nitrophenol | 124-127 | 302.4 at 760 mmHg | [4][5] |

| 4-Bromo-5-fluoro-2-nitrophenol | 92.0-96.0 | 266.8 ± 35.0 at 760 mmHg (Predicted) | [6][7] |

| This compound | Not available (Predicted to be a solid) | 277.2 ± 35.0 at 760 mmHg (Predicted) | [1] |

The variation in melting and boiling points among these isomers, despite having the same molecular formula and weight, underscores the significant impact of substituent positioning on crystal lattice packing and intermolecular interactions.

Experimental Determination of Melting Point

The melting point of a solid organic compound is a sharp, well-defined temperature range at which the substance transitions from a solid to a liquid. A narrow melting point range is often indicative of high purity.

This is a standard and reliable method for determining the melting point of a crystalline solid.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Causality in Experimental Choice: The slow heating rate near the melting point is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thereby providing an accurate measurement. A rapid heating rate can lead to a reading that is higher than the true melting point.

Experimental Determination of Boiling Point

For compounds that are liquid at or near room temperature, or for solids with a relatively low melting point, the boiling point is another key physical constant. Given that this compound is a solid with a predicted high boiling point, micro-scale methods are preferable to minimize sample usage and potential decomposition at high temperatures.

This technique is suitable for small quantities of liquid and involves observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Workflow for Micro-Boiling Point Determination

Caption: Workflow for micro-scale determination of boiling point.

Self-Validating System: The principle of this method relies on the equilibrium between the vapor pressure of the substance and the external pressure. The point at which the liquid re-enters the capillary tube upon cooling represents the temperature where these two pressures are equal, providing a sharp and reproducible endpoint.

Solubility Profile

The solubility of this compound in various solvents is a critical consideration for its use in synthesis, purification, and formulation. The "like dissolves like" principle provides a foundational understanding of its expected solubility. The presence of a polar hydroxyl group suggests potential solubility in polar protic solvents, while the aromatic ring and halogen substituents indicate some affinity for nonpolar organic solvents.

Qualitative Solubility Analysis

A systematic qualitative analysis of solubility in a range of solvents can provide significant structural information.

Logical Flow for Qualitative Solubility Testing

Caption: Logical flow for the qualitative solubility analysis of this compound.

Expected Solubility:

-

Water: Likely sparingly soluble due to the polar hydroxyl group, but the large, nonpolar aromatic ring and halogens will limit solubility.

-

5% aq. NaOH: Expected to be soluble. As a phenol, it will be deprotonated by a strong base to form the highly polar sodium phenoxide salt.

-

5% aq. NaHCO₃: Solubility in sodium bicarbonate, a weaker base, will depend on its acidity. Given the predicted pKa of 5.75, it is expected to be soluble.

-

5% aq. HCl: Expected to be insoluble as it has no significant basic functional groups to be protonated.

-

Organic Solvents (e.g., Diethyl Ether, Dichloromethane, Ethyl Acetate): Expected to show good solubility due to the presence of the aromatic ring and halogen atoms.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound. While specific spectra for this compound are not widely published, a theoretical interpretation based on the functional groups present and data from related compounds can be highly informative.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will provide information about the number, environment, and connectivity of the protons on the aromatic ring. For this compound, two aromatic protons are expected.

-

Expected Chemical Shifts (δ): The aromatic protons will be in the range of 7.0-8.5 ppm. The proton ortho to the strongly electron-withdrawing nitro group is expected to be the most downfield (highest ppm).

-

Expected Splitting Patterns: The coupling between the two aromatic protons and with the fluorine atom will lead to complex splitting patterns (doublets of doublets). The magnitude of the coupling constants (J) will provide information about the relative positions of the protons and the fluorine atom.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the aromatic ring.

-

Expected Chemical Shifts (δ):

-

The carbon bearing the hydroxyl group will be significantly deshielded (150-160 ppm).

-

The carbon bearing the nitro group will also be deshielded (around 140-150 ppm).

-

The carbons bonded to the halogens will show characteristic shifts, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant.

-

The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of specific functional groups.

-

Key Expected Absorptions:

-

O-H stretch: A broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

-

N-O stretch (asymmetric): A strong absorption around 1500-1550 cm⁻¹.

-

N-O stretch (symmetric): A strong absorption around 1300-1350 cm⁻¹.

-

C=C stretch (aromatic): Several absorptions in the 1450-1600 cm⁻¹ region.

-

C-F stretch: A strong absorption in the 1000-1250 cm⁻¹ region.

-

C-Br stretch: An absorption in the 500-650 cm⁻¹ region.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum provides information about the electronic transitions within the molecule. The presence of the nitrophenol chromophore will result in strong absorption in the UV-Vis region. The exact position of the maximum absorbance (λ_max) will be influenced by the solvent and the pH of the solution. In basic solutions, the formation of the phenoxide ion will cause a bathochromic (red) shift to a longer wavelength.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also very toxic to aquatic life with long-lasting effects. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.[3]

Conclusion

This technical guide has provided a comprehensive overview of the known and predicted physical properties of this compound. By integrating theoretical predictions with experimental data from closely related isomers and detailing the standard methodologies for property determination, this document serves as a valuable resource for researchers. A thorough understanding of these physical properties is paramount for the successful application of this versatile building block in the synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries.

References

- Sigma-Aldrich. Safety Data Sheet: this compound. Please refer to the supplier's website for the most current SDS.

-

PubChem. 5-Fluoro-2-nitrophenol. [Link]

-

PubChem. 2-Bromo-4-fluoro-5-nitrophenol. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. [Link]

-

Pharmaffiliates. 2-Bromo-4-nitrophenol. [Link]

Sources

- 1. This compound CAS#: 944805-22-5 [m.chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 944805-22-5|this compound|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. 2-BROMO-4-FLUORO-5-NITROPHENOL | CymitQuimica [cymitquimica.com]

- 6. 4-Bromo-5-fluoro-2-nitrophenol | 1016234-87-9 [sigmaaldrich.com]

- 7. 4-Bromo-5-fluoro-2-nitrophenol | 1016234-87-9 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]

5-Bromo-4-fluoro-2-nitrophenol synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-fluoro-2-nitrophenol

Introduction

This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and drug development. The presence of ortho, para-directing halogen (bromine and fluorine) and hydroxyl groups, along with a meta-directing nitro group, makes it a versatile building block for the synthesis of more complex molecules. The strategic incorporation of a fluorine atom is a well-established method for enhancing the metabolic stability and bioavailability of drug candidates. This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, grounded in established principles of organic chemistry and analogous transformations reported in the literature.

Core Synthesis Strategy

The most plausible and efficient synthesis of this compound involves the electrophilic bromination of a suitable precursor, 4-fluoro-2-nitrophenol. This strategy is predicated on the powerful activating and directing effects of the hydroxyl group in electrophilic aromatic substitution reactions. The synthesis of the 4-fluoro-2-nitrophenol precursor is also detailed, providing a complete pathway from commercially available starting materials.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its precursor is provided in the table below.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | 944805-22-5 | C₆H₃BrFNO₃ | 236.00 | White powder |

| 4-Fluoro-2-nitrophenol | 394-41-2 | C₆H₄FNO₃ | 157.10 | Yellow solid |

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process starting from 2,4-difluoronitrobenzene. The first step involves the synthesis of the key intermediate, 4-fluoro-2-nitrophenol, followed by its regioselective bromination.

Step 1: Synthesis of 4-Fluoro-2-nitrophenol

The synthesis of 4-fluoro-2-nitrophenol can be achieved from 2,4-difluoronitrobenzene via a nucleophilic aromatic substitution reaction, followed by diazotization and hydrolysis. A more direct approach involves the hydrolysis of 2,4-difluoronitrobenzene. However, a well-documented two-step synthesis proceeds through a 5-fluoro-2-nitroaniline intermediate.[1]

Reaction Scheme:

Caption: Synthesis of 4-fluoro-2-nitrophenol from 2,4-difluoronitrobenzene.

Experimental Protocol for the Synthesis of 4-Fluoro-2-nitrophenol

Materials:

-

2,4-difluoronitrobenzene

-

Concentrated aqueous ammonia

-

Sulfuric acid

-

Sodium nitrite

-

Water

Procedure:

-

Synthesis of 5-fluoro-2-nitroaniline: In a reaction vessel, 2,4-difluoronitrobenzene is reacted with concentrated aqueous ammonia. The reaction mixture is heated to drive the nucleophilic aromatic substitution, where an amino group replaces the fluorine atom at the C-4 position. The product, 5-fluoro-2-nitroaniline, is then isolated by cooling and filtration.[1]

-

Diazotization and Hydrolysis: The synthesized 5-fluoro-2-nitroaniline is dissolved in an aqueous solution of sulfuric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to form the corresponding diazonium salt. The reaction mixture is then heated, leading to the hydrolysis of the diazonium salt to yield 4-fluoro-2-nitrophenol. The product can be purified by recrystallization.[1]

Step 2: Bromination of 4-Fluoro-2-nitrophenol to Yield this compound

The final step in the synthesis is the regioselective bromination of 4-fluoro-2-nitrophenol. The regioselectivity of this electrophilic aromatic substitution is dictated by the combined directing effects of the substituents on the aromatic ring.

Mechanistic Rationale and Regioselectivity

The hydroxyl group (-OH) is a strongly activating ortho, para-director due to its ability to donate electron density to the ring through resonance. The nitro group (-NO₂) is a strongly deactivating meta-director. The fluorine atom (-F) is a deactivating but ortho, para-director. In this case, the powerful activating effect of the hydroxyl group is the dominant factor in determining the position of electrophilic attack.

The positions ortho to the hydroxyl group are C2 and C6. The C2 position is already substituted with a nitro group. The C6 position is vacant and is also meta to the deactivating nitro group, making it a favorable site for substitution. The position para to the hydroxyl group is occupied by the fluorine atom. Therefore, the incoming electrophile (Br⁺) is most likely to attack the C5 position, which is ortho to the fluorine and meta to the nitro group. This leads to the formation of this compound.

Reaction Scheme:

Caption: Bromination of 4-fluoro-2-nitrophenol.

Proposed Experimental Protocol for the Synthesis of this compound

This protocol is adapted from established procedures for the bromination of substituted phenols.[2]

Materials:

-

4-fluoro-2-nitrophenol

-

Bromine (Br₂)

-

Glacial acetic acid

-

Sodium bisulfite solution

-

Deionized water

-

Dichloromethane or other suitable organic solvent

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoro-2-nitrophenol in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture with continuous stirring. The temperature should be maintained below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into cold water. The excess bromine can be quenched by the addition of a sodium bisulfite solution until the orange color disappears.

-

Isolation and Purification: The product can be extracted with an organic solvent like dichloromethane. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety Considerations

-

Bromine is highly toxic, corrosive, and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, face shield, and acid-resistant gloves.

-

Nitric acid and sulfuric acid are strong acids and oxidizers. Handle with extreme care and appropriate PPE.

-

The nitration reaction is exothermic and can be hazardous if not properly controlled. Maintain the recommended temperature throughout the reaction.

Conclusion

This technical guide outlines a robust and scientifically sound proposed pathway for the synthesis of this compound. The two-step synthesis, commencing from 2,4-difluoronitrobenzene, relies on well-established organic reactions. The key to the successful synthesis of the target molecule lies in the understanding and control of the regioselectivity during the electrophilic bromination of the 4-fluoro-2-nitrophenol intermediate. The provided experimental protocols, based on analogous reactions, offer a solid foundation for researchers and drug development professionals to produce this valuable chemical building block.

References

- CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google P

- CAS 320-76-3 4-Bromo-2-fluoro-6-nitrophenol - Alfa Chemistry. (URL not available)

- 4-Bromo-5-fluoro-2-nitrophenol | 1016234-87-9 - Sigma-Aldrich. (URL not available)

- Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. (URL not available)

- This compound CAS NO.944805-22-5. (URL not available)

- This compound | 944805-22-5 - Sigma-Aldrich. (URL not available)

- 2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179 - PubChem. (URL not available)

- 2-Bromo-4-chloro-3-methyl-6-nitro-phenol - Smolecule. (URL not available)

- CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google P

- The preparation method of 5-fluoro-2-nitrophenol - Eureka | P

- 2-BROMO-4-FLUORO-5-NITROPHENOL | CymitQuimica. (URL not available)

- 5-Fluoro-2-nitrophenol | C6H4FNO3 | CID 9937 - PubChem. (URL not available)

- 4-Bromo-2-nitrophenol 98 7693-52-9 - Sigma-Aldrich. (URL not available)

-

2,6-dibromo-4-nitrophenol - Organic Syntheses Procedure. [Link]

- 944805-22-5|this compound|BLD Pharm. (URL not available)

- 4-BROMO-2-FLUORO-5-NITROPHENOL synthesis - chemicalbook. (URL not available)

- CN107935858B - Preparation method of 5-fluoro-2-nitrophenol - Google P

Sources

An In-depth Technical Guide to 5-Bromo-4-fluoro-2-nitrophenol and its Structural Analogues for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-4-fluoro-2-nitrophenol and its structural analogues, compounds of increasing interest in medicinal chemistry and agrochemical research. We will delve into their synthesis, explore their potential biological activities through the lens of structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in their discovery and development efforts.

Introduction: The Chemical Versatility of Halogenated Nitrophenols

This compound belongs to a class of compounds—halogenated nitrophenols—that are highly versatile building blocks in organic synthesis. The strategic placement of electron-withdrawing nitro and halogen groups on the phenol scaffold significantly influences the molecule's acidity, reactivity, and ultimately, its biological activity. The presence of both bromine and fluorine atoms, in particular, offers a unique combination of lipophilicity and metabolic stability, making these compounds attractive for a range of applications, from enzyme inhibitors to agricultural agents.

This guide will focus on the synthesis and biological implications of this compound and its close structural isomers, providing a foundational understanding for their application in drug discovery and development.

Synthesis of this compound and its Analogues: A Proposed Synthetic Route

The key transformation is the electrophilic nitration of a suitably substituted bromofluorophenol precursor. For the synthesis of this compound, the logical starting material is 4-Bromo-3-fluorophenol.

Proposed Synthesis of this compound

The proposed synthesis involves the direct nitration of 4-Bromo-3-fluorophenol using a mixed acid system of sulfuric and nitric acid. The directing effects of the hydroxyl, bromo, and fluoro substituents will guide the regioselectivity of the nitration.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of 2-bromo-4-fluoro-6-nitrophenol and should be optimized for the specific substrate.[1]

Materials:

-

4-Bromo-3-fluorophenol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Chloroform (or other suitable organic solvent)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware and safety equipment

Procedure:

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 1 equivalent of 4-Bromo-3-fluorophenol in chloroform.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a mixed acid solution by slowly adding 1.1 equivalents of nitric acid to a cooled (0-5 °C) solution of 3-5 equivalents of sulfuric acid. Caution: This is a highly exothermic process.

-

Nitration: Slowly add the prepared nitrating mixture dropwise to the cooled solution of 4-Bromo-3-fluorophenol over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with chloroform. Combine the organic extracts.

-

Washing: Wash the combined organic layers with deionized water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Justification of Experimental Choices:

-

Mixed Acid System: The use of sulfuric acid as a catalyst protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the deactivated aromatic ring.

-

Solvent: Chloroform is a common solvent for such reactions due to its inertness and ability to dissolve both the starting material and the product.

-

Temperature Control: The nitration reaction is highly exothermic. Maintaining a low temperature during the addition of the nitrating mixture is crucial to prevent over-nitration and the formation of by-products.

Structural Analogues and Their Synthesis

The synthetic methodology described above can be adapted to produce a variety of structural analogues by starting with different substituted phenols.

| Starting Material | Product | Key Considerations |

| 2-Bromo-4-fluorophenol | 2-Bromo-4-fluoro-6-nitrophenol | The hydroxyl group directs ortho and para. The para position is blocked by fluorine, and one ortho position is blocked by bromine, leading to nitration at the other ortho position.[1] |

| 4-Bromo-2-fluorophenol | 4-Bromo-2-fluoro-6-nitrophenol | Similar directing effects as above, leading to nitration at the available ortho position to the hydroxyl group. |

| 2-Bromo-5-fluorophenol | 2-Bromo-5-fluoro-4-nitrophenol and/or 2-Bromo-5-fluoro-6-nitrophenol | The directing effects of the substituents may lead to a mixture of isomers. |

Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for this compound is limited, the broader class of halogenated nitrophenols has been investigated for various biological activities. The insights from these studies can help to infer the potential applications of the target molecule and its analogues.

Enzyme Inhibition

Halogenated phenols are known to be inhibitors of various enzymes, with their potency and selectivity being highly dependent on the nature and position of the halogen and other substituents.

A study on the inhibition of human cytochrome P450 2E1 (CYP2E1) by a series of halogenated phenols and anilines revealed several key SAR trends:[2]

-

Halogen Type: Chlorine and bromine substitutions generally lead to more potent inhibition than fluorine substitution.[2]

-

Position of Halogen: Para- and meta-halogen substitution results in greater inhibitory activity compared to ortho-substitution.[2]

-

Degree of Halogenation: Dihalogenated compounds are often more potent inhibitors than their mono- and tri-halogenated counterparts.[2]

For instance, 3,4-dichloroaniline and 3,5-dichloroaniline were found to be potent inhibitors of CYP2E1 with IC₅₀ values of 8.0 µM and 9.2 µM, respectively.[2] While these are anilines, the general principles of substitution effects on enzyme inhibition can be cautiously extrapolated to phenols.

Caption: Key structural factors influencing the inhibition of CYP2E1 by halogenated phenyl derivatives.

Antimicrobial and Herbicidal Activity

A patent for the synthesis of 2-bromo-4-fluoro-6-nitrophenol also reports its broad-spectrum agricultural bactericidal and herbicidal activities.[1] This suggests that this compound and its analogues may also possess similar properties. The presence of the nitro group and halogens is a common feature in many agrochemicals.

Data Presentation: Comparative IC₅₀ Values of Halogenated Phenyl Derivatives against CYP2E1

The following table summarizes the inhibitory activities of some halogenated anilines, which can serve as a reference for predicting the potential activity of halogenated nitrophenols.[2]

| Compound | IC₅₀ (µM) against CYP2E1 |

| 3,4-Dichloroaniline | 8.0 |

| 3,5-Dichloroaniline | 9.2 |

| Diethyldithiocarbamate (control) | 8.9 |

Conclusion and Future Directions

This compound and its structural analogues represent a class of compounds with significant potential in drug discovery and agrochemical research. The proposed synthetic route, based on the nitration of a bromofluorophenol precursor, provides a viable pathway for accessing these molecules. The existing structure-activity relationship data for related halogenated phenols suggests that these compounds are likely to exhibit interesting biological activities, particularly as enzyme inhibitors.

Future research should focus on the validated synthesis and purification of this compound and a library of its analogues. Subsequent screening against a panel of relevant biological targets, such as kinases, proteases, and cytochrome P450 enzymes, will be crucial to elucidate their specific activities and therapeutic potential. The insights gained from such studies will undoubtedly contribute to the development of novel therapeutic and agrochemical agents.

References

-

Chun, Y. J., Kim, S., Kim, D., Lee, S., & Guengerich, F. P. (2001). Inhibition of human cytochrome P450 2E1 by halogenated anilines, phenols, and thiophenols. Drug Metabolism and Disposition, 29(4 Pt 1), 438–443. (URL: [Link])

- CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof. (URL: )

Sources

5-Bromo-4-fluoro-2-nitrophenol safety and handling

An In-depth Technical Guide to the Safe Handling of 5-Bromo-4-fluoro-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No: 944805-22-5). As a substituted nitrophenol, this compound presents a unique combination of chemical reactivity and potential physiological hazards that demand rigorous and informed safety practices. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a deeper rationale for the recommended procedures to ensure a culture of safety and scientific integrity in the laboratory. The strategic incorporation of bromo-, fluoro-, and nitro- functional groups makes this molecule a valuable intermediate in medicinal chemistry and materials science. However, these same features contribute to its hazard profile, necessitating the detailed handling protocols outlined herein.

Physicochemical and Hazard Profile

A foundational understanding of a compound's properties is the first step in a robust safety assessment. This compound is a solid, typically appearing as a light yellow to yellow powder.[1][2] Its stability and reactivity are dictated by the interplay of its functional groups. The electron-withdrawing nature of the nitro and halogen groups acidifies the phenolic proton, influencing its reactivity and physiological interactions.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₃BrFNO₃ | [1][2] |

| Molecular Weight | 236.00 g/mol | [1][2] |

| Appearance | Light yellow to yellow solid | [1] |

| Boiling Point | 277.2 ± 35.0 °C (Predicted) | [1] |

| Density | 1.965 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 5.75 ± 0.27 (Predicted) | [1] |

| Storage Conditions | Room temperature, in a dark place, under an inert atmosphere (e.g., Nitrogen) | [2][3] |

The requirement for storage under an inert atmosphere and in a dark place is critical.[2][3] This is not merely a suggestion for maintaining purity but a necessary precaution to prevent slow degradation, which could be initiated by light or oxidation. Such degradation could alter the compound's reactivity and toxicity profile, leading to unpredictable experimental outcomes and heightened risks.

GHS Hazard Classification and Rationale

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. For this compound, the classification indicates significant health and environmental risks.

| Hazard Class | GHS Category | Hazard Statement | Rationale & Implications |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Ingestion can lead to systemic toxicity. The nitrophenol moiety, in general, can uncouple oxidative phosphorylation, a mechanism of toxicity that can lead to rapid metabolic distress.[4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | The acidic nature of the phenol and the reactivity of the aromatic ring can cause localized inflammation, redness, and pain upon contact with skin.[2][3][4] |

| Allergic Skin Reaction | Category 1 | H317: May cause an allergic skin reaction | Indicates potential for sensitization. Initial exposures may only cause mild irritation, but subsequent contact can trigger a more severe, delayed allergic response.[2][3] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | This is a critical hazard. The compound can cause irreversible damage to the cornea or other parts of the eye. This necessitates the use of superior eye protection beyond standard safety glasses.[2][3] |

| Acute Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | Spills and improper disposal can cause significant, persistent harm to ecosystems. This underscores the need for stringent waste containment and disposal protocols.[2][3] |

The signal word for this compound is "Danger" , reflecting the potential for serious and, in the case of eye contact, irreversible harm.[2][3]

Laboratory Handling and Exposure Control

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory when working with this compound.

Engineering Controls: The First Line of Defense

Reliance on PPE alone is insufficient. The primary objective is to minimize potential exposure through robust engineering solutions.

-

Chemical Fume Hood: All weighing, reconstitution, and reaction setup involving solid or dissolved this compound must be conducted inside a certified chemical fume hood.[6] This prevents the inhalation of fine dust particles and any potential vapors.

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[6][7] Their proximity is crucial for a rapid response to accidental exposure, which can significantly mitigate the severity of an injury.

Personal Protective Equipment (PPE): The Last Barrier

PPE provides the final barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment.

-

Eye and Face Protection: Due to the H318 classification (Causes serious eye damage), standard safety glasses are inadequate. Chemical splash goggles in combination with a face shield are required.[7][8]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. It is critical to inspect gloves for any signs of degradation or puncture before use and to change them frequently, especially if contamination is suspected.

-

Lab Coat: A flame-resistant lab coat with tight-fitting cuffs should be worn and kept fully fastened to protect skin and personal clothing.

-

-

Respiratory Protection: While working in a fume hood should preclude the need for respiratory protection, a NIOSH-approved respirator with particulate filters may be required for spill cleanup or in situations where ventilation is compromised.[9]

The following diagram illustrates the mandatory workflow for handling this compound, emphasizing the integration of safety measures at each step.

Caption: Emergency first-aid decision flowchart for exposure incidents.

Spill and Fire Management

-

Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal. [7][10]Do not let the product enter drains. * Fire: The compound is combustible. [7]Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam for extinguishing. [6][7]Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear, as hazardous combustion products include nitrogen oxides, carbon oxides, hydrogen fluoride, and hydrogen bromide. [7][9]

Storage and Disposal

Storage Protocol

Proper storage is essential for both safety and maintaining the chemical's integrity.

-

Container: Keep the container tightly closed. [7][8]* Location: Store in a dry, well-ventilated, and locked area. [7][8]* Conditions: As previously noted, store under an inert atmosphere (nitrogen), protected from light. [2][3]* Incompatibilities: Segregate from strong oxidizing agents and strong bases, as these can trigger vigorous or explosive reactions. [7][8]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Classification: Waste is classified as hazardous. [10]* Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations. [7][8]Do not dispose of it in the sanitary sewer system.

Conclusion

This compound is a valuable research chemical whose utility is matched by its significant hazard profile. Adherence to the detailed protocols in this guide is not a matter of regulatory compliance but a fundamental component of responsible scientific practice. By understanding the causality behind each safety recommendation—from the rationale for inert atmosphere storage to the critical importance of immediate and correct first aid for eye contact—researchers can create a self-validating system of safety that protects themselves, their colleagues, and the environment.

References

-

2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179 - PubChem. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Toxicological Profile for Nitrophenols - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). ATSDR. Retrieved January 19, 2026, from [Link]

Sources

- 1. This compound CAS#: 944805-22-5 [m.chemicalbook.com]

- 2. This compound | 944805-22-5 [sigmaaldrich.com]

- 3. 4-Bromo-5-fluoro-2-nitrophenol | 1016234-87-9 [sigmaaldrich.com]

- 4. 2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.co.uk [fishersci.co.uk]

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-4-fluoro-2-nitrophenol

Introduction

Molecular Structure and Expected Spectroscopic Behavior

The structure of 5-Bromo-4-fluoro-2-nitrophenol, with its distinct substituents on the benzene ring, dictates a predictable yet complex spectroscopic signature. The interplay of the electron-withdrawing nitro group, the halogen atoms (bromine and fluorine), and the electron-donating hydroxyl group creates a unique electronic environment for each atom, which is reflected in its NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data (in CDCl₃, 300 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 - 11.5 | Singlet (broad) | 1H | OH | The acidic proton of the hydroxyl group typically appears as a broad singlet at a downfield chemical shift. Its exact position is concentration and solvent dependent. |

| ~8.10 | Doublet | 1H | H-3 | This proton is ortho to the strongly electron-withdrawing nitro group, causing a significant downfield shift. It will be split by the adjacent H-6 proton. |

| ~7.50 | Doublet | 1H | H-6 | This proton is ortho to the bromine atom and will be shifted downfield. It will be split by the adjacent H-3 proton. |

Causality Behind Experimental Choices in ¹H NMR:

-

Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for NMR as it is relatively inert and dissolves a wide range of organic compounds.[1] However, for phenols, the chemical shift of the hydroxyl proton can be highly variable and may exchange with residual water in the solvent. To confirm the assignment of the OH peak, a D₂O exchange experiment can be performed. Upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the OH peak will disappear or significantly diminish due to the exchange of the acidic proton with deuterium.[1] Other deuterated solvents like DMSO-d₆ or acetone-d₆ can also be used, which may lead to different chemical shifts, particularly for the hydroxyl proton due to hydrogen bonding with the solvent.[2]

-

Understanding Coupling Constants: The splitting pattern (multiplicity) of the aromatic protons is governed by spin-spin coupling. The coupling constant (J) provides information about the relative positions of the coupled protons. For ortho-coupling (protons on adjacent carbons), the J value is typically in the range of 7-10 Hz.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment.

Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 - 160 | C-F (C-4) | The carbon directly attached to the highly electronegative fluorine atom will exhibit a large downfield shift and will appear as a doublet due to ¹JC-F coupling. |

| ~150 - 155 | C-OH (C-1) | The carbon bearing the hydroxyl group will be deshielded. |

| ~135 - 140 | C-NO₂ (C-2) | The carbon attached to the electron-withdrawing nitro group will be shifted downfield. |

| ~125 - 130 | C-H (C-6) | Aromatic CH carbon. |

| ~120 - 125 | C-H (C-3) | Aromatic CH carbon, influenced by the adjacent nitro group. |

| ~110 - 115 | C-Br (C-5) | The carbon attached to the bromine atom will be shielded relative to other substituted carbons. |

Expert Insights on ¹³C NMR:

-

Quaternary Carbons: The carbons attached to the substituents (C-1, C-2, C-4, C-5) are quaternary and will typically show weaker signals compared to the protonated carbons (C-3, C-6) due to the lack of Nuclear Overhauser Effect (NOE) enhancement in a standard proton-decoupled experiment.

-

Carbon-Fluorine Coupling: A key feature to look for is the large one-bond coupling constant (¹JC-F) for C-4, which will split the signal into a doublet. This provides unambiguous evidence for the position of the fluorine atom. Longer-range C-F couplings (²JC-F, ³JC-F) may also be observed for the neighboring carbons, further aiding in the spectral assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the O-H, N-O, C-F, and C-Br bonds, as well as the aromatic ring.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3200 - 3500 | Broad, Strong | O-H | Stretching |

| 1520 - 1560 | Strong | N-O (asymmetric) | Stretching |

| 1340 - 1380 | Strong | N-O (symmetric) | Stretching |

| 1600, 1475 | Medium to Weak | C=C (aromatic) | Stretching |

| 1200 - 1250 | Strong | C-F | Stretching |

| 1000 - 1100 | Medium | C-O | Stretching |

| 500 - 600 | Medium | C-Br | Stretching |

Methodology for IR Sample Preparation:

-

KBr Pellet Method: For a solid sample like this compound, the potassium bromide (KBr) pellet technique is a common and effective method.[3] A small amount of the sample is finely ground with dry KBr powder and pressed into a transparent pellet, which is then placed in the IR spectrometer.

-

Attenuated Total Reflectance (ATR): ATR-FTIR is a modern alternative that requires minimal sample preparation. The solid sample is simply placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide).[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound, electron ionization (EI) would be a suitable technique.

Predicted Mass Spectrometry Fragmentation

The mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (C₆H₃BrFNO₃, MW ≈ 235.9 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Expected Key Fragments:

| m/z | Fragment | Interpretation |

| 235/237 | [C₆H₃⁷⁹BrFNO₃]⁺ / [C₆H₃⁸¹BrFNO₃]⁺ | Molecular ion peak |

| 189/191 | [M - NO₂]⁺ | Loss of a nitro group |

| 156/158 | [M - NO₂ - F]⁺ | Subsequent loss of a fluorine radical |

| 128/130 | [M - NO₂ - F - CO]⁺ | Loss of carbon monoxide from the phenoxide |

| 77 | [C₆H₅]⁺ | Phenyl cation (common in aromatic compounds) |

Trustworthiness in MS Analysis:

The presence of the bromine isotopic pattern is a self-validating feature in the mass spectrum, providing high confidence in the identification of bromine-containing fragments. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental composition.

Experimental Workflows and Logical Relationships

To ensure the accurate and comprehensive characterization of this compound, a logical workflow integrating the spectroscopic techniques is essential.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the fundamental principles behind these techniques and the influence of the molecule's functional groups on its spectral behavior, researchers can confidently approach the characterization of this and other complex aromatic compounds. The provided methodologies and interpretation strategies serve as a valuable resource for ensuring the scientific integrity and accuracy of structural elucidation in the fields of chemical research and drug development.

References

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (1973). The Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan, 46(10), 3224-3229. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Al-Bayati, R. E. H., & Al-Amiery, A. A. (2012). 1H NMR study of some sterically crowded substituted phenols. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 94, 294–298. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-2-nitrophenol. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. Retrieved from [Link]

-

Oxford Academic. (n.d.). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Retrieved from [Link]

-

Oxford Academic. (n.d.). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Retrieved from [Link]

Sources

The Synthetic Versatility of 5-Bromo-4-fluoro-2-nitrophenol: An In-depth Technical Guide

Introduction: A Multifaceted Building Block in Modern Chemistry

5-Bromo-4-fluoro-2-nitrophenol is a highly functionalized aromatic compound poised to serve as a versatile intermediate in the synthesis of complex organic molecules. Its strategic combination of a phenolic hydroxyl group, a nitro functionality, and two distinct halogen atoms—bromo and fluoro—on a benzene ring offers a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of the reactivity profile of this compound, offering field-proven insights and detailed experimental frameworks for researchers, scientists, and professionals in drug development and materials science. The inherent electronic properties of the substituents make this molecule a valuable scaffold for constructing novel pharmaceuticals, agrochemicals, and functional materials.

Molecular Structure and Physicochemical Properties

The reactivity of this compound is dictated by the interplay of its functional groups. The nitro group is a powerful electron-withdrawing group, which acidifies the phenolic proton and activates the aromatic ring towards nucleophilic attack.[1][2] The fluorine and bromine atoms serve as potential leaving groups in nucleophilic aromatic substitution reactions and as handles for cross-coupling reactions.

| Property | Value | Source |

| CAS Number | 944805-22-5 | |

| Molecular Formula | C₆H₃BrFNO₃ | N/A |

| Appearance | White powder (typical) | |

| Purity | >99% (commercially available) |

Proposed Synthesis of this compound

Illustrative Synthetic Protocol:

Step 1: Nitration of 1-bromo-2,4-difluorobenzene

-

To a stirred solution of 1-bromo-2,4-difluorobenzene in a suitable solvent such as chloroform, slowly add a nitrating mixture of sulfuric acid and nitric acid at a controlled temperature (e.g., 0-10 °C).

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, carefully pour the reaction mixture onto ice and extract the organic layer.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-